2,6-Naphthalenedicarboxylic acid
Overview
Description
These compounds contain a naphthalene moiety with a ring carbon that bears a carboxylic acid group . This compound is a solid and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,6-Naphthalenedicarboxylic acid (2,6-NDA) is primarily used as a monomer in the production of high-performance polyesters . It is also used in the synthesis of some metal-organic frameworks .
Mode of Action
The compound interacts with its targets through a process known as polymerization . This process involves the reaction of monomers (in this case, 2,6-NDA) to form a polymer chain. The polymerization of 2,6-NDA results in the formation of poly-2,6-naphthalenes .
Biochemical Pathways
The key biochemical pathway involved in the action of 2,6-NDA is the polymerization process. This process is catalyzed by metals and results in the formation of high-performance polyesters . The polymerization of 2,6-NDA is a complex process that involves several steps, including the initial formal dehydrogenation of self-assembled diacids, followed by decarboxylation to give polymeric bisnaphthyl-Cu species at elevated temperature .
Pharmacokinetics
The solubility and stability of 2,6-nda in various solvents and conditions are crucial for its industrial applications .
Result of Action
The primary result of the action of 2,6-NDA is the formation of high-performance polyesters and metal-organic frameworks . These materials have potential applications in various fields such as adsorption, separation, and magnetism .
Action Environment
The action of 2,6-NDA is influenced by various environmental factors. For instance, the temperature and pressure conditions can significantly affect the efficiency of the polymerization process . Additionally, the presence of catalysts and the composition of the solvent can also impact the reaction kinetics .
Preparation Methods
The synthesis of 2,6-dicarboxynaphthalene can be achieved through several methods. One common method involves the catalytic oxidation of alkylnaphthalenes. This process, however, requires multiple steps and has low selectivity . Another method involves the homogeneous catalytic oxidative carbonylation of naphthalene in palladium salt solutions in the presence of a reoxidizer . Industrial production methods include the Henkel reaction using naphthalene monobasic or dibasic carboxylate, and the oxidation of 2,6-dialkyl naphthalene or 2-alkyl-6-acyl naphthalene .
Chemical Reactions Analysis
2,6-Dicarboxynaphthalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for oxidative carbonylation and other oxidizing agents for catalytic oxidation . The major products formed from these reactions depend on the specific conditions and reagents used, but typically include derivatives of naphthalene with modified functional groups.
Scientific Research Applications
2,6-Dicarboxynaphthalene has numerous applications in scientific research and industry. It is used as a monomer in the production of polyesters, such as polyethylene naphthalate, which possess better properties than conventional polyethylene terephthalate polymers . Additionally, it is used in the manufacture of high-strength polyester fibers, liquid crystal polymers, and polyurethane resins . In biological research, it targets proteins such as hemoglobin subunit alpha and hemoglobin subunit beta .
Comparison with Similar Compounds
2,6-Dicarboxynaphthalene is unique among naphthalenecarboxylic acids due to its specific structure and functional groups. Similar compounds include other naphthalenedicarboxylic acids, such as 1,4-dicarboxynaphthalene and 2,3-dicarboxynaphthalene . These compounds share similar chemical properties but differ in the position of the carboxylic acid groups on the naphthalene ring, which can influence their reactivity and applications.
Properties
IUPAC Name |
naphthalene-2,6-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOHFPCZGPKIRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)O)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5029211 | |
Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid | |
Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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CAS No. |
1141-38-4 | |
Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1141-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141384 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-dicarboxynaphthalene | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08262 | |
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Record name | 2,6-Naphthalenedicarboxylic acid | |
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Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5029211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-2,6-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.206 | |
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Record name | 2,6-NAPTHALENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3C4DYZ29O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main methods for synthesizing 2,6-NDCA?
A1: Several methods exist for 2,6-NDCA synthesis, including:
- Oxidation of Alkylnaphthalenes: This method, often employing 2,6-dimethylnaphthalene or 2,6-diisopropylnaphthalene, involves liquid-phase oxidation using air or molecular oxygen in the presence of catalysts like Co/Mn/Br systems. [, , , , , ]
- Henkel Carboxyl Transfer: This method utilizes isomerization and disproportionation reactions to convert other naphthalenecarboxylic acid isomers to 2,6-NDCA. [, , ]
- Oxidation of 2-Methyl-6-acetylnaphthalene: This route involves the oxidation of 2-methyl-6-acetylnaphthalene, offering a potential alternative synthesis pathway. []
Q2: What are the challenges associated with 2,6-NDCA production?
A2: Despite its importance, 2,6-NDCA production faces challenges such as:
- Purification: Crude 2,6-NDCA contains impurities that necessitate rigorous purification steps to meet quality standards for polymerization. []
- Cost-Effectiveness: Developing cost-effective synthesis routes is crucial for the wider adoption of 2,6-NDCA-based polymers. [, ]
Q3: Are there any continuous processes for 2,6-NDCA production?
A: Yes, continuous processes have been developed based on the air oxidation of 2,6-diisopropylnaphthalene, offering advantages in terms of efficiency and scalability. []
Q4: What is the molecular formula and weight of 2,6-NDCA?
A4: 2,6-NDCA has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.
Q5: What spectroscopic techniques are used to characterize 2,6-NDCA?
A: Researchers employ techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction to characterize 2,6-NDCA and its derivatives. [, , , ]
Q6: What are the key properties of 2,6-NDCA that make it valuable?
A: 2,6-NDCA is valued for its highly symmetric structure and its ability to form high-performance polymers, such as polyethylene 2,6-naphthalate (PEN). [, ]
Q7: What are the applications of 2,6-NDCA-based polymers?
A7: PEN exhibits exceptional mechanical and chemical properties, thermal stability, and barrier properties, making it suitable for various applications, including:
- Films and Packaging: PEN films offer excellent barrier properties against gases, moisture, and UV light, finding use in food packaging and other protective films. [, , , ]
- Fibers: PEN fibers exhibit high strength, modulus, and heat resistance, making them suitable for industrial textiles and high-performance applications. [, , , ]
- Engineering Plastics: PEN's outstanding properties make it a viable alternative to polyethylene terephthalate (PET) in engineering applications requiring enhanced performance. [, , ]
Q8: Can 2,6-NDCA or its derivatives act as catalysts?
A: While 2,6-NDCA itself is not typically used as a catalyst, some studies explore the use of Metal-Organic Frameworks (MOFs) incorporating 2,6-NDCA as heterogeneous catalysts for organic reactions. For example, a Mg(II)-based MOF synthesized using 2,6-NDCA demonstrated catalytic activity in the production of 4H-pyrans. []
Q9: Have computational methods been used to study 2,6-NDCA?
A: Yes, computational studies have been employed to investigate the structure, properties, and reactivity of 2,6-NDCA. For example, Hirshfeld surface analysis and density functional theory (DFT) calculations have provided insights into intermolecular interactions and electronic properties. []
Q10: What are the environmental concerns related to 2,6-NDCA?
A10: As with many chemicals, the production and disposal of 2,6-NDCA and its derivatives raise environmental concerns. Research focuses on mitigating these impacts through strategies such as:
- Developing sustainable synthesis routes: Exploring greener alternatives for 2,6-NDCA production, such as using renewable resources or reducing hazardous waste. []
- Recycling and waste management: Developing efficient methods for recycling and managing waste generated during the production and disposal of 2,6-NDCA-based materials. []
Q11: Are there any biodegradable alternatives to 2,6-NDCA-based polymers?
A: Research into biodegradable polymers is ongoing. While 2,6-NDCA-based polymers themselves are not readily biodegradable, researchers are exploring the incorporation of biodegradable segments or additives to improve their end-of-life management. []
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